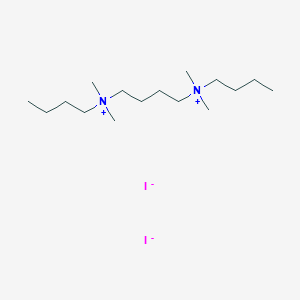
2,2'-Bis(1,2,4-triazin-3-yl)-4,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine is a heterocyclic compound that features two triazine rings attached to a bipyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine typically involves the reaction of 2,2’-bipyridine with triazine derivatives under controlled conditions. One common method involves the use of 1,2,4-triazine bisulfides tethered to poly(ethylene glycol) chains, which are then coupled with potassium cyanide. The reaction is carried out under high-dilution conditions to avoid unwanted intermolecular side products. After stirring the reaction mixture for 24 hours at room temperature, the desired product is obtained in good yield .
Industrial Production Methods
Industrial production methods for 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The triazine rings can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the triazine rings.
Complexation Reactions: The bipyridine core can form coordination complexes with metal ions, which is a key feature in its applications in coordination chemistry.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Metal Ions: Metal ions such as copper, nickel, and palladium are commonly used in complexation reactions with the bipyridine core.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Coordination Complexes: The bipyridine core forms stable coordination complexes with metal ions, which can be used in catalysis and materials science.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine has a wide range of scientific research applications:
Coordination Chemistry: It is used as a ligand to form coordination complexes with metal ions, which are studied for their catalytic properties.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Environmental Chemistry: Triazine-based materials, including 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine, are used in adsorption-based extraction techniques for the detection and removal of pollutants.
Wirkmechanismus
The mechanism of action of 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine primarily involves its ability to form stable coordination complexes with metal ions. The bipyridine core acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler analogue that lacks the triazine rings but shares the bipyridine core.
1,2,4-Triazine Derivatives: Compounds that contain the triazine ring but lack the bipyridine core.
Uniqueness
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine is unique due to the combination of the bipyridine core and triazine rings, which allows it to participate in both substitution and complexation reactions. This dual functionality makes it a versatile compound in various fields of research.
Eigenschaften
CAS-Nummer |
798551-10-7 |
|---|---|
Molekularformel |
C16H10N8 |
Molekulargewicht |
314.30 g/mol |
IUPAC-Name |
3-[4-[2-(1,2,4-triazin-3-yl)pyridin-4-yl]pyridin-2-yl]-1,2,4-triazine |
InChI |
InChI=1S/C16H10N8/c1-3-17-13(15-19-5-7-21-23-15)9-11(1)12-2-4-18-14(10-12)16-20-6-8-22-24-16/h1-10H |
InChI-Schlüssel |
DANNZCOMNVOTSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C2=CC(=NC=C2)C3=NC=CN=N3)C4=NC=CN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14220766.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)

![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)


![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)


![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)



